molecular formula C13H16O4 B8797811 3-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)propan-1-one

3-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)propan-1-one

Cat. No. B8797811
M. Wt: 236.26 g/mol
InChI Key: OSCVKOWMUKOLIN-UHFFFAOYSA-N
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Patent
US05292732

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (45 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 51.2 g of magnesium chloride, in 1300 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 49.6 g of copper(I) bromide, stirred at 5° C. for 15 minutes. After cooling to -70° C. 50.0 g of p-anisoyl chloride dissolved in 150 ml of absolute tetrahydrofuran were added dropwise within 20 minutes. The reaction mixture was stirred at -70° C. for 30 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 800 ml of saturated ammonium chloride solution while cooling at a maximum 30° C. After the addition of 500 ml of water the mixture was extracted three times with 700 ml of ethyl acetate each time. The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution, dried over MgSO4 and freed from solvent. 82.4 g of dark brown oil were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent. 48.8 g (71%) of 3-(1,3-dioxolan-2-yl)-4'-methoxypropiophenone were isolated as a yellow-orange oil.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
49.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[Mg].[Cl-].[Mg+2].[Cl-].[C:13](Cl)(=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1.[Cu]Br.O>[O:5]1[CH2:6][CH2:7][O:8][CH:4]1[CH2:3][CH2:2][C:13]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:22] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
BrCCC1OCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
51.2 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
1300 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
800 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
copper(I) bromide
Quantity
49.6 g
Type
catalyst
Smiles
[Cu]Br
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 5° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -70° C
ADDITION
Type
ADDITION
Details
were added dropwise within 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling at a maximum 30° C
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 700 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
82.4 g of dark brown oil were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(OCC1)CCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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